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molecular formula C12H12FNO B8370962 1-(4-Fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one

1-(4-Fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one

Cat. No. B8370962
M. Wt: 205.23 g/mol
InChI Key: CPZGVMZRRIBNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07619086B2

Procedure details

To a stirred solution of 1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one one (25 g, 74 mmol) in toluene (200 mL) was added anhydrous sodium carbonate (20 g, 190 mmol). The mixture was heated to reflux for 1.5 hours. The reaction mixture was cooled to ambient temperature and the solids were removed by filtration. The filtrate solvent was removed under vacuum and the residue was purified using silica gel column chromatography eluting with 3:1 EtOAc:hexanes. Appropriate fractions were combined and removal of the solvents under vacuum gave the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.26 (m, 2H), 7.01 (m, 2H), 6.56 (dt, J=9.9, 4.2 Hz, 1H), 6.00 (dt, J=9.7, 1.8 Hz, 1H), 4.59 (s, 2H), 3.32 (t, J=7.2 Hz, 2H), 2.33 (m, 2H).
Name
1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:23]=[CH:22][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH2:10][CH:9](S(C3C=CC=CC=3)=O)[C:8]2=[O:21])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]=[CH:9][C:8]2=[O:21])=[CH:22][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(CN2C(C(CCC2)S(=O)C2=CC=CC=C2)=O)C=C1
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified
WASH
Type
WASH
Details
eluting with 3:1 EtOAc
CUSTOM
Type
CUSTOM
Details
removal of the solvents under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C(C=CCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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